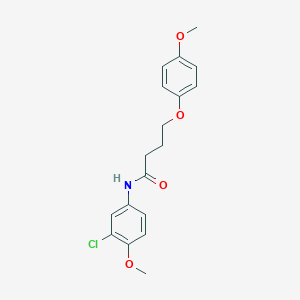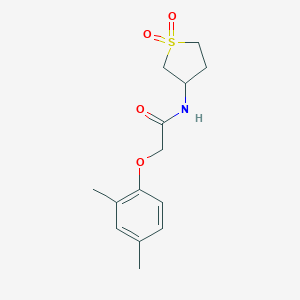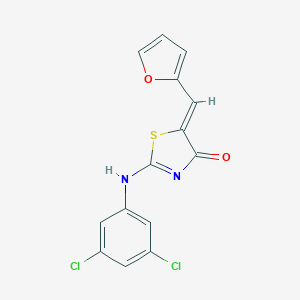
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to activate peroxisome proliferator-activated receptor delta (PPARδ) in the body.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied in scientific research for its potential applications in various fields such as cancer, metabolic disorders, and cardiovascular diseases. Several studies have shown that this compound can activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. It has been found to improve insulin sensitivity and reduce plasma triglycerides and cholesterol levels in animal models. Some studies have also reported its potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide works by activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also enhances the expression of genes involved in antioxidant defense and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and increase energy expenditure. It also enhances endurance performance by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation. It is also easily synthesized and purified, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in animal studies.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of research is its potential applications in the prevention and treatment of cardiovascular diseases. Further studies are also needed to explore its anticancer properties and potential toxicity in humans.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained attention in scientific research due to its potential applications in various fields. It activates PPARδ in the body, leading to several biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity needs to be carefully monitored. Further research is needed to explore its potential applications in various fields and its safety in humans.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide involves several steps, including the reaction of 4-(4-methoxyphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-4-methoxyaniline to obtain the desired product. The final product is purified by column chromatography to obtain a pure compound.
Properties
Molecular Formula |
C18H20ClNO4 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO4/c1-22-14-6-8-15(9-7-14)24-11-3-4-18(21)20-13-5-10-17(23-2)16(19)12-13/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
InChI Key |
TZFNHKSAFNXGAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)


![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
